2-(4-CHLORO-PHENYL)-THIAZOLE-4-CARBALDEHYDE

Description

Molecular Structure and Physicochemical Properties

Chemical Formula and Molecular Weight

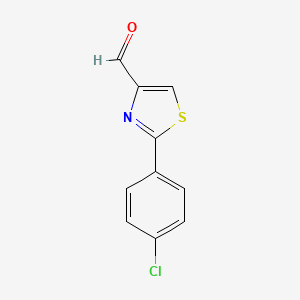

2-(4-Chlorophenyl)-1,3-thiazole-4-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C₁₀H₆ClNOS and a molecular weight of 223.68 g/mol . The structure consists of a thiazole ring substituted at the 2-position with a 4-chlorophenyl group and at the 4-position with an aldehyde functional group. This configuration confers distinct electronic and steric properties, influencing its reactivity and interactions in chemical systems.

Structural Confirmation via NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are pivotal for structural elucidation. ¹H NMR data reveals a singlet at δ 9.8–10.2 ppm , characteristic of the aldehyde proton, while aromatic protons from the chlorophenyl group resonate between δ 7.4–8.1 ppm . ¹³C NMR confirms the carbonyl carbon of the aldehyde at δ ~190 ppm and the thiazole ring carbons in the δ 120–160 ppm range. High-Resolution Mass Spectrometry (HRMS) displays a molecular ion peak at m/z 224.0 [M+H]⁺ , consistent with the molecular formula.

Physical State and Observable Properties

The compound is typically an off-white to brown crystalline solid with a melting point of 124–126°C . It has a density of 1.4 g/cm³ and a boiling point of 377.6°C under atmospheric pressure. While solubility data is limited, analogous thiazole derivatives exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane.

Stability and Reactivity Parameters

The compound is stable under inert atmospheres but sensitive to prolonged exposure to light and moisture. Storage recommendations include refrigeration at 0–8°C to prevent decomposition. The aldehyde group is reactive toward nucleophiles, enabling condensation reactions, while the thiazole ring participates in electrophilic substitutions at the 5-position.

Structural Nomenclature and Identification

IUPAC Naming Conventions

The systematic IUPAC name is 2-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde , reflecting the thiazole backbone, substituents, and aldehyde functional group.

Registry Numbers and Database Identifiers

Electronic Structure and Theoretical Properties

Molecular Orbital Analysis

The thiazole ring’s π-electron system and the electron-withdrawing chlorophenyl and aldehyde groups create a polarized electronic environment. Density Functional Theory (DFT) calculations predict highest occupied molecular orbitals (HOMOs) localized on the thiazole ring and lowest unoccupied molecular orbitals (LUMOs) on the aldehyde group, facilitating charge-transfer interactions.

Electron Density Distribution

Electrostatic potential maps indicate high electron density at the sulfur atom of the thiazole ring and the aldehyde oxygen, making these sites nucleophilic and electrophilic hotspots, respectively.

Resonance Structures and Conjugation Effects

Resonance structures of the thiazole ring delocalize electrons across the N–C–S framework, enhancing stability. Conjugation between the chlorophenyl group and the thiazole ring further stabilizes the molecule, as evidenced by UV-Vis absorption maxima near 270 nm .

Properties

IUPAC Name |

2-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEJNZQGJYCMKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366604 | |

| Record name | 2-(4-Chlorophenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21278-77-3 | |

| Record name | 2-(4-Chlorophenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of 4-Chlorobenzaldehyde with Thioamide Derivatives

A widely employed method involves the condensation of 4-chlorobenzaldehyde with thioamide derivatives such as thiosemicarbazide under acidic or basic conditions. This reaction typically proceeds via the formation of a thiosemicarbazone intermediate, which upon cyclization yields the thiazole ring bearing the aldehyde group at the 4-position.

- Reaction conditions: Acid catalysts (e.g., hydrochloric acid) or base catalysts can be used to facilitate cyclization.

- Oxidation step: Sometimes an oxidation step is required to convert intermediate hydrazones or thiosemicarbazones into the aldehyde-functionalized thiazole.

This method is favored for its straightforward approach and relatively mild conditions, making it suitable for laboratory-scale synthesis and adaptable for industrial production with optimization.

Hantzsch Thiazole Synthesis Variant

Another approach, adapted from the classical Hantzsch thiazole synthesis, involves the reaction of α-haloketones with thioamides in the presence of a base. For 2-(4-chlorophenyl)-thiazole-4-carbaldehyde, the α-haloketone would be derived from 4-chlorophenyl precursors.

- Base catalysts: Commonly used bases include sodium ethoxide or potassium carbonate.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are typical.

- This method allows for the formation of the thiazole ring with the aldehyde group positioned at the 4-position through controlled reaction conditions.

Use of Phosphorus Oxychloride (POCl3) Mediated Cyclization

Phosphorus oxychloride is often used as a dehydrating and cyclizing agent in the synthesis of thiazole derivatives. In this method, 4-chlorobenzaldehyde reacts with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized using POCl3 to yield the target aldehyde-substituted thiazole.

- Temperature control: The reaction is typically carried out at 0–20 °C during addition, followed by heating to reflux (around 65–120 °C) for cyclization.

- Work-up: The reaction mixture is quenched on ice, and the product is extracted with organic solvents such as dichloromethane or diethyl ether.

Industrial Production Considerations

Industrial synthesis of 2-(4-chlorophenyl)-thiazole-4-carbaldehyde generally follows the above synthetic routes but incorporates process intensification techniques:

- Continuous flow reactors: To improve heat and mass transfer, ensuring consistent product quality and higher yields.

- Automated systems: For precise control of reaction parameters such as temperature, reagent addition rates, and reaction times.

- Purification: Advanced purification methods including recrystallization and chromatographic techniques are employed to achieve high purity suitable for pharmaceutical or material science applications.

Reaction Conditions and Optimization

| Method | Key Reagents | Conditions | Yield & Purity Notes |

|---|---|---|---|

| Cyclization with thiosemicarbazide | 4-chlorobenzaldehyde, thiosemicarbazide, acid/base catalyst | Acidic or basic medium, reflux or room temp | Moderate to high yield; purity improved by recrystallization |

| Hantzsch-type synthesis | α-haloketone (4-chlorophenyl derivative), thioamide, base | Polar aprotic solvent, 0–70 °C | Good yield; requires careful base control to avoid side reactions |

| POCl3-mediated cyclization | 4-chlorobenzaldehyde, thiosemicarbazide, POCl3 | Cooling during addition, reflux heating | High yield; requires careful temperature control to prevent decomposition |

Chemical Reaction Analysis Relevant to Preparation

- Oxidation: The aldehyde group can be introduced or preserved by controlled oxidation steps using reagents like phosphorus oxychloride or mild oxidants.

- Reduction: Avoided during preparation to maintain the aldehyde functionality.

- Substitution: The 4-chlorophenyl substituent is stable under the reaction conditions but can be further functionalized post-synthesis if needed.

Summary of Research Findings

- The cyclization of 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions followed by oxidation or dehydration is the most common and reliable method for synthesizing 2-(4-chlorophenyl)-thiazole-4-carbaldehyde.

- The POCl3-mediated cyclization offers a high-yielding route with good control over the aldehyde functionality, suitable for scale-up.

- Industrial methods optimize these routes using continuous flow technology and automated process control to enhance yield, purity, and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 2-(4-CHLORO-PHENYL)-THIAZOLE-4-CARBALDEHYDE undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

Oxidation: 2-(4-Chlorophenyl)thiazole-4-carboxylic acid.

Reduction: 2-(4-Chlorophenyl)thiazole-4-methanol.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(4-CHLORO-PHENYL)-THIAZOLE-4-CARBALDEHYDE has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

Industry: It is used in the development of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-PHENYL)-THIAZOLE-4-CARBALDEHYDE involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, its potential anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by targeting specific proteins involved in cell survival and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The brominated analog, 2-(4-Bromo-phenyl)-thiazole-4-carbaldehyde , is a closely related compound differing only in the halogen substituent (bromine vs. chlorine). Key comparative data are summarized below:

The larger atomic radius and lower electronegativity of bromine compared to chlorine may lead to differences in electronic effects (e.g., inductive and mesomeric contributions) and steric interactions.

Reactivity and Functional Group Behavior

- Aldehyde Reactivity : Both compounds share the reactive aldehyde group, enabling participation in Schiff base formation or nucleophilic additions. However, the electron-withdrawing effect of the halogen may modulate the electrophilicity of the aldehyde. Chlorine’s higher electronegativity could slightly enhance the aldehyde’s electrophilic character compared to bromine.

- Halogen-Specific Reactivity : The C–Cl bond is generally stronger and less prone to nucleophilic substitution than C–Br, making the bromo analog more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). This property is critical in medicinal chemistry for late-stage functionalization .

Biological Activity

2-(4-Chloro-Phenyl)-Thiazole-4-Carbaldehyde is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazoles are known for their pharmacological potential, including antimicrobial, anticancer, and anticonvulsant properties. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H7ClN2OS

- Molecular Weight : 232.69 g/mol

The presence of the 4-chlorophenyl group enhances its biological activity through electronic effects and steric factors.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazole compounds, this compound demonstrated notable inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

These findings suggest that the compound has potential as an antimicrobial agent, particularly against resistant strains.

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. A recent investigation into the cytotoxic effects of various thiazole compounds revealed that this compound exhibited significant activity against cancer cell lines such as HeLa and MCF-7.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.5 |

| MCF-7 | 8.3 |

The structure-activity relationship (SAR) analysis indicated that the presence of the chlorophenyl group is crucial for enhancing cytotoxicity, likely due to its electron-withdrawing nature which increases the compound's reactivity towards cellular targets.

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been explored. In a study assessing various thiazole compounds for their effects on seizure models, this compound showed promising results in reducing seizure frequency in animal models.

| Model | Dose (mg/kg) | Protection (%) |

|---|---|---|

| Maximal Electroshock (MES) | 20 | 85 |

| Pentylenetetrazole (PTZ) | 30 | 75 |

These results indicate that the compound may exert its anticonvulsant effects through modulation of neurotransmitter systems or ion channels involved in seizure activity.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives, including this compound, highlighting its effectiveness against multi-drug resistant strains of bacteria. The compound's ability to disrupt bacterial cell wall synthesis was noted as a key mechanism of action.

- Cytotoxicity in Cancer Research : In vitro studies conducted on human cancer cell lines demonstrated that this compound induced apoptosis via the activation of caspase pathways, making it a candidate for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-chlorophenyl)-thiazole-4-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

- The compound can be synthesized via cyclocondensation of 4-chlorophenyl thioamide derivatives with α-bromo aldehydes. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–100°C), and catalysts like acetic acid. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the aldehyde from byproducts such as carboxylic acid derivatives . Optimization studies suggest that controlling stoichiometry and reaction time minimizes over-oxidation of the aldehyde group to the carboxylic acid form .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing 2-(4-chlorophenyl)-thiazole-4-carbaldehyde?

- NMR : H NMR (δ 9.8–10.2 ppm for aldehyde proton) and C NMR (δ ~190 ppm for carbonyl) confirm the aldehyde functionality. IR : A sharp peak at ~1700 cm corresponds to C=O stretching. HPLC-MS : Reverse-phase chromatography with C18 columns and ESI-MS in positive ion mode ([M+H]) ensures purity and molecular weight verification . Discrepancies in spectral data may arise from keto-enol tautomerism or residual solvents, necessitating repeated drying under vacuum .

Q. How does the aldehyde group in 2-(4-chlorophenyl)-thiazole-4-carbaldehyde influence its reactivity in nucleophilic addition reactions?

- The aldehyde group undergoes nucleophilic addition with amines (e.g., hydrazines to form hydrazones) or alcohols (to form acetals). Reaction efficiency depends on steric hindrance from the 4-chlorophenyl group and solvent polarity. For example, ethanol promotes Schiff base formation with primary amines, while aprotic solvents like THF favor acetalization . Kinetic studies show that electron-withdrawing substituents on the thiazole ring accelerate reactivity by polarizing the carbonyl group .

Advanced Research Questions

Q. What crystallographic challenges arise in determining the single-crystal structure of 2-(4-chlorophenyl)-thiazole-4-carbaldehyde, and how can SHELX software address them?

- Crystallization difficulties stem from the compound’s low melting point and tendency to form oily residues. Slow evaporation from dichloromethane/hexane mixtures yields suitable crystals. SHELXL refinement requires careful handling of disorder in the aldehyde group and thiazole ring. Hydrogen bonding between the aldehyde oxygen and adjacent molecules (e.g., C–H···O interactions) can be modeled using restraints in SHELX to improve R-factor convergence . Twinning or pseudo-symmetry, common in aromatic heterocycles, may necessitate the use of TWIN/BASF commands in SHELXL .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of 2-(4-chlorophenyl)-thiazole-4-carbaldehyde?

- Discrepancies often arise from impurities (e.g., residual carboxylic acid derivatives) or isomerization during derivatization. For example, cis/trans isomerism in Schiff base derivatives can lead to divergent bioactivity. LC-MS coupled with chiral columns can separate isomers, while H-NMR NOESY experiments confirm spatial configurations . Biological assays should include controls for purity (≥95% by HPLC) and stability under assay conditions (e.g., pH 7.4 buffer) .

Q. What strategies mitigate degradation of 2-(4-chlorophenyl)-thiazole-4-carbaldehyde during long-term storage or under physiological conditions?

- Degradation pathways include oxidation to the carboxylic acid or hydrolysis of the thiazole ring. Stabilization methods:

- Storage : Under inert gas (Ar/N) at −20°C in amber vials to prevent photolysis.

- Formulation : Lyophilization with cryoprotectants (e.g., trehalose) or encapsulation in cyclodextrins to shield the aldehyde group .

- In vitro assays : Use antioxidants (e.g., BHT) in buffer systems to inhibit oxidation .

Methodological Notes

- Synthetic Optimization : Always monitor reactions via TLC (eluent: ethyl acetate/hexane 3:7) to track aldehyde formation and prevent over-oxidation .

- Crystallography : For SHELX refinement, prioritize high-resolution data (≤0.8 Å) to resolve disorder in flexible substituents .

- Biological Assays : Validate target engagement using SPR or ITC to distinguish specific binding from nonspecific interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.